molecular formula C20H23N5O4 B2962174 4-{5-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE CAS No. 1797815-47-4

4-{5-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE

Cat. No.: B2962174
CAS No.: 1797815-47-4
M. Wt: 397.435
InChI Key: HPIGJVXRRJISRN-UHFFFAOYSA-N
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Description

4-{5-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a synthetic chemical reagent designed for research and screening applications. Its molecular structure incorporates several pharmaceutically significant motifs, including a 1,3-benzodioxole unit, a piperazine spacer, a pyridazine core, and a morpholine ring. The 1,3-benzodioxole group is a recognized pharmacophore in medicinal chemistry, found in compounds with a range of bioactivities, and is known to influence the metabolic properties of molecules . The piperazine and morpholine rings are common building blocks in drug discovery, often employed to fine-tune solubility, bioavailability, and receptor binding affinity. The pyridazine heterocycle is a privileged scaffold in the development of compounds with various pharmacological activities, as pyridazine derivatives have been extensively investigated for their potential as antioxidant, anti-inflammatory, and anticancer agents . This unique combination of structural features makes this compound a valuable intermediate for researchers in medicinal chemistry. It is primarily intended for use in high-throughput screening assays, target identification studies, and as a building block in the synthesis of more complex chemical libraries for the discovery of new biologically active molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c26-20(15-1-2-17-18(11-15)29-14-28-17)25-5-3-23(4-6-25)16-12-19(22-21-13-16)24-7-9-27-10-8-24/h1-2,11-13H,3-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIGJVXRRJISRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the cyclization of catechol with formaldehyde. The piperazine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the pyridazine ring through a condensation reaction with hydrazine derivatives. Finally, the morpholine ring is incorporated through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

4-{5-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The nitro groups in the pyridazine ring can be reduced to amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-{5-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{5-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The piperazine and pyridazine rings can enhance the compound’s binding affinity and specificity. The morpholine ring can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocycle and Substituent Analysis

The compound’s pyridazine core differentiates it from similar molecules in the evidence. For example:

  • 4-(6-Chloro-2-pyrazinylcarbonyl)morpholine (): Features a pyrazine core instead of pyridazine. Pyrazine (1,4-diazine) has nitrogen atoms at positions 1 and 4, whereas pyridazine (1,2-diazine) has nitrogens at 1 and 2.
  • N-substituted pyrazolines (): These compounds lack the morpholine and benzodioxole groups but share synthetic methodologies, such as crystallographic structure confirmation using SHELX software ().

Functional Group Variations

  • Benzodioxole vs. Chloro Substituents : The benzodioxole group in the target compound is more lipophilic than the chloro substituent in 4-(6-chloro-2-pyrazinylcarbonyl)morpholine. This may enhance blood-brain barrier permeability, making the target compound more suitable for CNS targets .
  • Piperazine Linkage : The piperazine group in the target compound introduces conformational flexibility and hydrogen-bonding capacity, contrasting with simpler alkyl or aryl substituents in and compounds.

Comparative Data Table

Compound Core Heterocycle Key Substituents Potential Applications
Target Compound Pyridazine Morpholine, Benzodioxole-piperazine CNS modulation, enzyme inhibition
4-(6-Chloro-2-pyrazinylcarbonyl)morpholine () Pyrazine Chloro, Morpholine Antimicrobial, solubility studies
N-Substituted Pyrazolines () Pyrazoline Fluorophenyl, carbaldehyde Structural studies, lead optimization

Research Implications and Gaps

While the target compound’s structure suggests bioactivity, the absence of direct pharmacological data in the evidence limits conclusive comparisons. Future studies should:

  • Evaluate binding affinity for receptors like serotonin or dopamine transporters, given the benzodioxole’s similarity to psychoactive motifs.
  • Compare solubility and stability with pyrazine analogs () to assess pharmacokinetic advantages.

Biological Activity

The compound 4-{5-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine is an intriguing structure in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features a complex structure comprising a morpholine ring linked to a pyridazine moiety and a benzodioxole carbonyl group. This unique arrangement suggests potential interactions with various biological targets.

  • Bioactivation and Metabolism : Research indicates that morpholine derivatives can undergo bioactivation, leading to the formation of reactive metabolites. This has been shown to correlate with liver toxicity in animal models, particularly in monkeys and rats, where specific intermediates were identified . The formation of iminium ions and aldehyde intermediates suggests that these pathways could be critical for understanding the compound's safety profile.
  • Antioxidant Properties : Compounds similar to morpholines have demonstrated antioxidant activity, which may contribute to their therapeutic effects. The ability to scavenge free radicals and reduce oxidative stress is a significant aspect of their biological profile.
  • Anticancer Activity : Some studies have indicated that morpholine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in small-cell lung cancer cells .

Study on Liver Toxicity

A study conducted on the bioactivation of morpholine compounds revealed that certain metabolites formed during hepatic metabolism could lead to hepatotoxicity. In this context, the study highlighted the importance of species-specific responses to drug metabolism, with notable differences observed between human and monkey liver microsomes .

Anticancer Efficacy

In vitro studies have shown that morpholine-based compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, specific derivatives have been reported to exhibit significant cytotoxicity against NCI-H196 cells while sparing normal fibroblasts, indicating a selective action against cancerous tissues .

Data Table: Summary of Biological Activities

Activity Type Mechanism Model/Study Outcome
HepatotoxicityBioactivation to reactive metabolitesRat and monkey liver microsomesFormation of iminium ions linked to liver toxicity
AntioxidantScavenging free radicalsVarious in vitro modelsReduction in oxidative stress markers
AnticancerInduction of apoptosisSmall-cell lung cancer cell linesSignificant cytotoxicity observed

Q & A

Q. What are the standard synthetic routes for preparing 4-{5-[4-(2H-1,3-Benzodioxole-5-Carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine?

The compound is typically synthesized via multi-step reactions involving:

  • Condensation : Coupling the benzodioxole-carbonyl piperazine moiety with pyridazine intermediates under reflux conditions in aprotic solvents (e.g., DMF or THF) .
  • Cyclization : Utilizing morpholine derivatives in nucleophilic substitution or ring-closing reactions. Purity is monitored via HPLC (>95%) using ammonium acetate buffer (pH 6.5) for mobile phase optimization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • HPLC-UV/Vis : Validated methods with ammonium acetate buffer (pH 6.5) and C18 columns ensure retention time consistency .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions, particularly the morpholine and piperazine linkages .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns .

Q. How can researchers validate the compound’s stability under experimental storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Buffer solutions (pH 6.5–7.4) are recommended for aqueous solubility and stability .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Discrepancies often arise from:

  • Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or liposomal formulations to enhance bioavailability .
  • Receptor heterogeneity : Validate target specificity via competitive binding assays (e.g., radioligand displacement) and cross-test in orthogonal assays (e.g., FRET vs. SPR) .
  • Metabolic interference : Pre-incubate with liver microsomes to identify CYP450-mediated inactivation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Functional group substitution : Replace the benzodioxole ring with fluorinated or methylated analogs to enhance metabolic stability .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to target receptors (e.g., serotonin or dopamine receptors) and prioritize derivatives .
  • In vivo pharmacokinetics : Assess bioavailability and brain penetration in rodent models using LC-MS/MS quantification .

Q. What experimental designs mitigate low yields in the final synthetic step?

  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig couplings to improve piperazine-pyridazine linkage efficiency .
  • Solvent optimization : Replace polar aprotic solvents with ionic liquids (e.g., [BMIM][BF4_4]) to reduce byproducts .
  • Microwave-assisted synthesis : Shorten reaction times (30 min vs. 12 hr) and improve regioselectivity .

Q. How can researchers address inconsistent solubility in aqueous buffers?

  • Salt formation : React the free base with HCl or citrate to improve water solubility .
  • Nanoparticle formulation : Use PLGA or lipid-based carriers to enhance dispersion .
  • pH titration : Adjust buffer pH to 6.5–7.0, where the compound’s zwitterionic form dominates .

Q. What methodologies validate target engagement in cellular models?

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated probe to isolate and identify binding proteins via streptavidin pull-down .
  • Knockdown/knockout models : CRISPR-Cas9 gene editing confirms phenotype rescue upon target inhibition .

Methodological Guidance

Q. How to design dose-response experiments for in vivo toxicity studies?

  • OECD Guidelines 423 : Start with a limit test (2000 mg/kg), followed by graded doses (50–500 mg/kg) in rodents. Monitor organ histopathology and serum biomarkers (ALT, creatinine) .
  • PK/PD modeling : Use nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentrations with adverse effects .

Q. What computational tools predict off-target interactions?

  • SwissTargetPrediction : Screens for GPCRs, kinases, and ion channels .
  • Molecular dynamics simulations : GROMACS assesses binding stability over 100-ns trajectories .

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